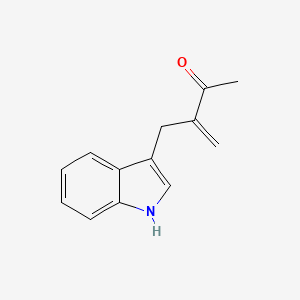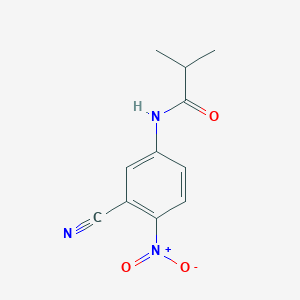
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a cyano group, a nitro group, and a methylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide typically involves the reaction of 3-cyano-4-nitroaniline with 2-methylpropanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 3-Amino-4-cyanoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Cyano-4-nitrobenzoic acid and 2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-4-nitrophenyl-methyl-methyl-amino-propanoic acid: Shares similar functional groups but differs in the overall structure and properties.
2-{[(3-cyano-4-nitrophenyl)amino]methyl}-4-methylpentanoic acid: Another compound with similar functional groups but distinct structural features.
Uniqueness
Its distinct chemical structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
797019-76-2 |
|---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
N-(3-cyano-4-nitrophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H11N3O3/c1-7(2)11(15)13-9-3-4-10(14(16)17)8(5-9)6-12/h3-5,7H,1-2H3,(H,13,15) |
Clave InChI |
BFDNECQNPKOILO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)

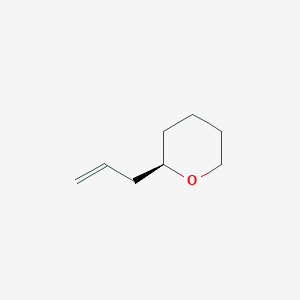
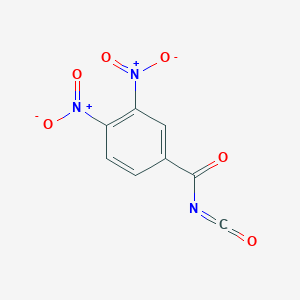
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
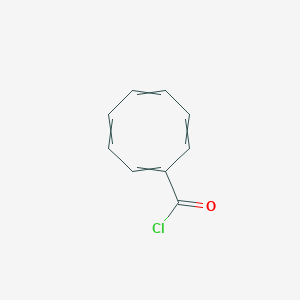
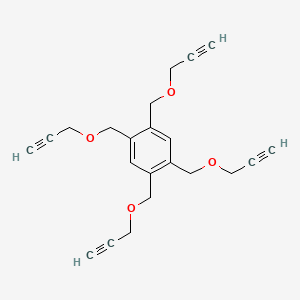

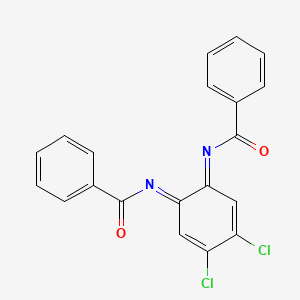
![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)

![3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one](/img/structure/B12533143.png)
